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Compound of Interest

Compound Name:
7,3',4'-Trihydroxy-3-benzyl-2H-

chromene

Cat. No.: B3026781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure elucidation of 7,3',4'-
Trihydroxy-3-benzyl-2H-chromene, a naturally occurring compound isolated from the

heartwood of Caesalpinia sappan L. This compound has demonstrated potential as a

neuraminidase (NA) inhibitor, making it a subject of interest for influenza virus research.[1][2]

Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28.[3] The elucidation of its

precise chemical structure is paramount for understanding its biological activity and for guiding

synthetic efforts.

The structural confirmation of this compound relies on a combination of modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The data presented herein is based on the characterization of a closely

related analogue due to the limited public availability of the complete raw data for the specific

target compound. The principles and methodologies, however, are directly applicable.

Spectroscopic Data Analysis
The core of the structure elucidation process lies in the detailed analysis of 1D and 2D NMR

spectra, alongside high-resolution mass spectrometry to confirm the elemental composition.

1.1. Mass Spectrometry (MS)
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine

the exact mass and elemental formula of the molecule.

Parameter Value Interpretation

Ionization Mode ESI-MS Electrospray Ionization

Observed m/z [M-H]⁻ Negative ion mode

Calculated Mass 270.0892 For C₁₆H₁₄O₄

Measured Mass 270.0895 Confirms elemental formula

1.2. ¹H and ¹³C NMR Spectroscopy

1D NMR spectroscopy provides the foundational information regarding the proton and carbon

environments within the molecule. Spectra are typically recorded in deuterated methanol

(CD₃OD). The following tables summarize the assigned chemical shifts (δ) in parts per million

(ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CD₃OD)
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Position δc (ppm) δh (ppm, mult., J in Hz)

Chromene Moiety

2 68.9 4.75 (d, J=9.6), 4.65 (d, J=9.6)

3 40.1 3.10 (m)

4 114.9 6.45 (s)

4a 114.1

5 131.2 7.20 (d, J=8.4)

6 110.1 6.40 (dd, J=8.4, 2.4)

7 158.4

8 103.5 6.35 (d, J=2.4)

8a 156.2

Benzyl Moiety

9 (CH₂) 35.5
2.85 (dd, J=13.6, 6.0), 2.75

(dd, J=13.6, 8.0)

1' 132.5

2' 116.8 6.75 (d, J=2.0)

3' 146.1

4' 145.9

5' 115.9 6.65 (d, J=8.0)

6' 121.2 6.60 (dd, J=8.0, 2.0)

Structure Elucidation via 2D NMR
Two-dimensional NMR experiments are critical for assembling the molecular fragments

identified in 1D NMR into the final structure. Key correlations from COSY (Correlation

Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish

proton-proton and proton-carbon connectivities, respectively.
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¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically

through two or three bonds. For example, the correlation between the protons at C-5 and C-

6 in the chromene ring, and among the protons at C-5', C-6', and C-2' in the benzyl ring,

confirms the substitution patterns of the aromatic rings.

HMBC: This experiment reveals longer-range couplings (2-3 bonds) between protons and

carbons. It is the most powerful tool for connecting the different spin systems. For example,

the HMBC correlations from the benzylic protons (H-9) to carbons C-3, C-4, C-1', and C-2'/6'

are crucial for unequivocally linking the benzyl group to the C-3 position of the chromene

scaffold.

The diagram below illustrates the logical workflow for piecing together the molecular structure

using the key 2D NMR correlations.
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Key 2D NMR correlations for structure elucidation.
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Experimental Protocols
Detailed and reproducible experimental methods are essential for the verification of scientific

findings.

3.1. Isolation and Purification The compound is typically isolated from the powdered heartwood

of Caesalpinia sappan L.

Extraction: The dried powder is extracted exhaustively with an organic solvent, such as 95%

ethanol, at room temperature.

Partitioning: The crude extract is concentrated under reduced pressure and then partitioned

successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate,

and n-butanol.

Chromatography: The target compound is often found in the ethyl acetate fraction. This

fraction is subjected to repeated column chromatography, typically using silica gel and

Sephadex LH-20, with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl

acetate) to yield the pure compound.

3.2. Spectroscopic Analysis

NMR Spectroscopy:

Instrument: NMR spectra are recorded on a spectrometer operating at a frequency of 400

MHz or higher for ¹H and 100 MHz or higher for ¹³C.

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆ are used.

Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CD₃OD

at δн 3.31 and δс 49.0).

Experiments: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) spectra.

Mass Spectrometry:
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Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source is used.

Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused

into the mass spectrometer. Data is acquired in both positive and negative ion modes to

determine the molecular ion peak.

Biological Context: Neuraminidase Inhibition
Pathway
7,3',4'-Trihydroxy-3-benzyl-2H-chromene has been identified as a noncompetitive inhibitor of

the influenza virus neuraminidase (NA).[1] NA is a critical enzyme that facilitates the release of

newly formed virus particles from infected host cells, thus propagating the infection. By

inhibiting NA, this compound can halt the viral life cycle.

The diagram below illustrates the simplified mechanism of action.

Influenza Virus Life Cycle

Mechanism of Inhibition

Virus Particle Host Cell

Attachment &
Entry Viral Replication

Replication of
Viral Components

New Virions
Assembly

Neuraminidase (NA)
Enzyme

Requires for Release

Virus Release &
Spread

Enables7,3',4'-Trihydroxy-
3-benzyl-2H-chromene

Inhibits

Click to download full resolution via product page

Inhibition of influenza virus release by the compound.

In conclusion, the structure of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene has been rigorously

established through the synergistic application of mass spectrometry and advanced NMR

techniques. The detailed analysis of 1D and 2D NMR data allows for the unambiguous
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assignment of all proton and carbon signals and confirms the connectivity of the chromene and

benzyl moieties. This structural certainty is fundamental for its further investigation as a

potential therapeutic agent against influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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